3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide
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Overview
Description
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with a fluoro group, a furan ring, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The furan ring can be reduced under specific conditions to form a tetrahydrofuran derivative.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a tetrahydrofuran derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluorobenzamide: Lacks the furan and hydroxyethyl groups, making it less complex.
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide: Lacks the fluoro group, which may affect its reactivity and biological activity.
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]ethyl}benzamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets
Uniqueness
3-fluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide is unique due to its combination of a fluoro group, a furan ring, and a hydroxyethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c20-16-4-1-3-15(11-16)19(23)21-12-17(22)13-6-8-14(9-7-13)18-5-2-10-24-18/h1-11,17,22H,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUBMIQUTGJMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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